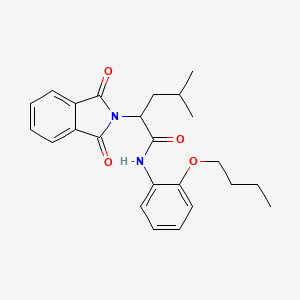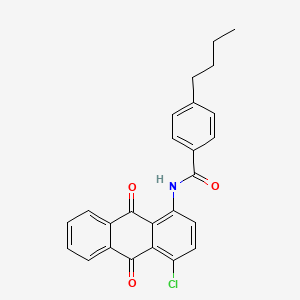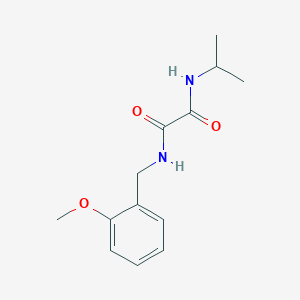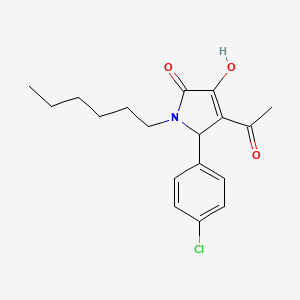![molecular formula C25H40N3OP B5197614 ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine, also known as DMPP, is a chemical compound that belongs to the class of tertiary amines. DMPP has gained interest in the scientific community due to its potential applications in various fields, such as agriculture, medicine, and material science.
Mecanismo De Acción
The mechanism of action of ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as ammonia monooxygenase, that are involved in the nitrification process. ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine may also interact with cellular membranes and affect their fluidity and permeability.
Biochemical and Physiological Effects
({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine has been shown to have low toxicity in animals and humans, with no reported adverse effects at low concentrations. However, high concentrations of ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine can cause irritation to the skin, eyes, and respiratory system. In plants, ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine has been shown to increase nitrogen uptake and improve plant growth and yield. In animals, ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine has been shown to have no significant impact on growth or reproductive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine in lab experiments is its ability to inhibit the activity of nitrifying bacteria in the soil, thereby reducing nitrogen losses and increasing crop yields. ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine is also relatively easy to synthesize and has low toxicity. However, ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine can be expensive to produce and may not be suitable for all types of experiments.
Direcciones Futuras
Future research on ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine could focus on its potential applications in other scientific fields, such as material science and environmental remediation. ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine could also be further optimized for its use as a cancer therapy by investigating its mechanism of action and potential side effects. Additionally, more studies could be conducted to investigate the long-term effects of ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine on plants, animals, and the environment.
Métodos De Síntesis
({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine can be synthesized by reacting dibutylamine with bis[4-(dimethylamino)phenyl]phosphoryl chloride. The reaction yields ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine as a viscous liquid with a pale yellow color. The purity of ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine has been extensively studied for its potential applications in various scientific fields. In agriculture, ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine has been shown to enhance the efficiency of nitrogen fertilizers by inhibiting the activity of nitrifying bacteria in the soil, thereby reducing nitrogen losses and increasing crop yields. ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine has also been investigated for its potential use as a corrosion inhibitor in the oil and gas industry. In medicine, ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine has been shown to exhibit antiproliferative and cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy. Additionally, ({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
4-[(dibutylamino)methyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N3OP/c1-7-9-19-28(20-10-8-2)21-30(29,24-15-11-22(12-16-24)26(3)4)25-17-13-23(14-18-25)27(5)6/h11-18H,7-10,19-21H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELXGUVAGIHMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CP(=O)(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5197537.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)
![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5197585.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)

